molecular formula C10H12N2O2 B8460153 4-Amino-2-phenylmorpholin-3-one

4-Amino-2-phenylmorpholin-3-one

Cat. No. B8460153
M. Wt: 192.21 g/mol
InChI Key: APSGMSPBQUUQAT-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

tert-Butyl 2-(2-(2-methoxy-2-oxo-1-phenylethoxy)ethyl)hydrazinecarboxylate (390 mg, 1.2 mmol) in water (85 mL) was heated to 95° C. for 12 h. The reaction mixture was extracted with dichloromethane, the organic layers were combined, dried over Na2SO4 and the solvent was evaporated to give the title compound as light yellow oil (183 mg, 79%).
Name
tert-Butyl 2-(2-(2-methoxy-2-oxo-1-phenylethoxy)ethyl)hydrazinecarboxylate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[O:5][CH2:6][CH2:7][NH:8][NH:9]C(OC(C)(C)C)=O>O>[NH2:9][N:8]1[CH2:7][CH2:6][O:5][CH:4]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:3]1=[O:2]

Inputs

Step One
Name
tert-Butyl 2-(2-(2-methoxy-2-oxo-1-phenylethoxy)ethyl)hydrazinecarboxylate
Quantity
390 mg
Type
reactant
Smiles
COC(C(OCCNNC(=O)OC(C)(C)C)C1=CC=CC=C1)=O
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NN1C(C(OCC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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